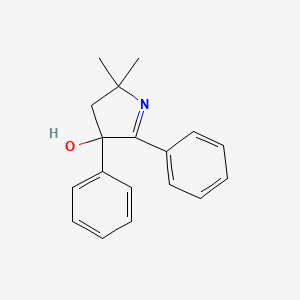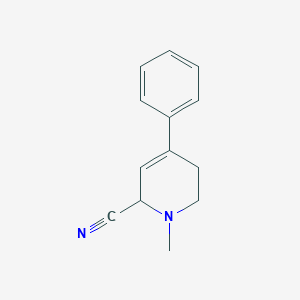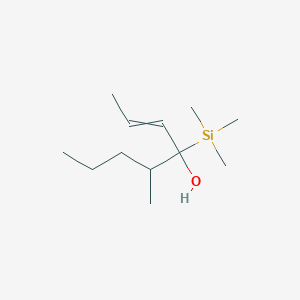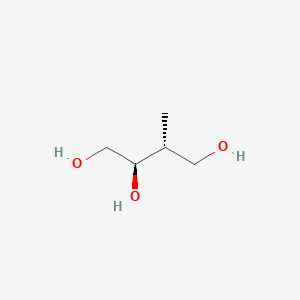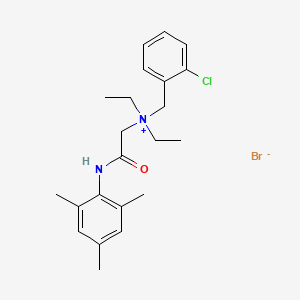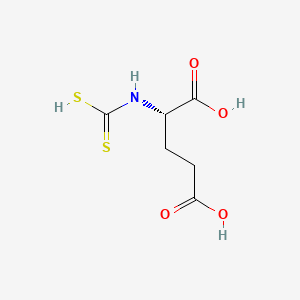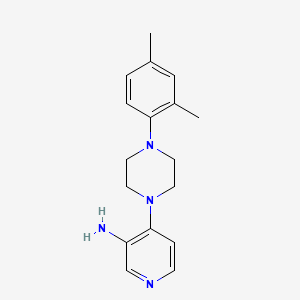
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a pyridyl group and a xylyl group, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted aromatic compounds. For this specific compound, a possible synthetic route could involve:
Starting Materials: Piperazine, 3-amino-4-pyridine, and 2,4-dimethylbenzyl chloride.
Reaction Conditions: The reaction might be carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydride might be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro-piperazine derivatives, while reduction could produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: Investigated for their potential as therapeutic agents for various diseases, including parasitic infections and neurological disorders.
Industry: Used in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic.
1-(3-chlorophenyl)piperazine: A psychoactive compound with serotonin receptor activity.
4-methylpiperazine: Used in the synthesis of pharmaceuticals.
Uniqueness
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- is unique due to the presence of both a pyridyl and a xylyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
78069-85-9 |
|---|---|
Molekularformel |
C17H22N4 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4/c1-13-3-4-16(14(2)11-13)20-7-9-21(10-8-20)17-5-6-19-12-15(17)18/h3-6,11-12H,7-10,18H2,1-2H3 |
InChI-Schlüssel |
VEKLMSGGJXMMLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


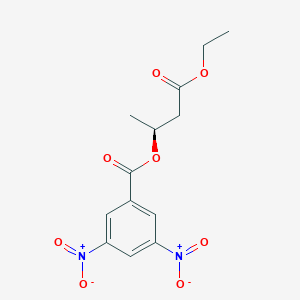
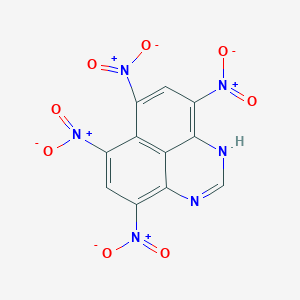
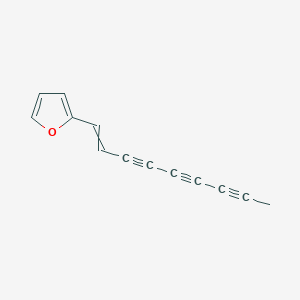
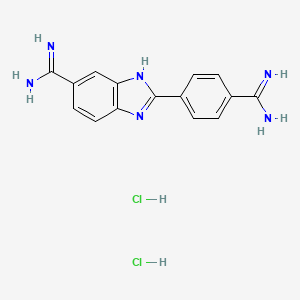
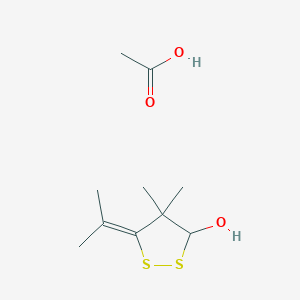
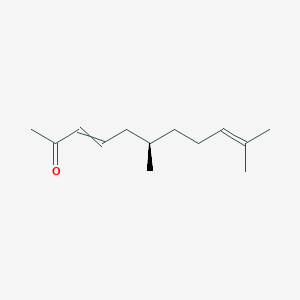
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
